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Cat. No.: B1454824

An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic
construction of complex molecular architectures is paramount. Heterocyclic boronic acids have
emerged as indispensable tools, serving as versatile building blocks in carbon-carbon bond-
forming reactions. Among these, 5-(2-Methoxyethoxy)pyridine-3-boronic acid (CAS No.
1015229-31-8) is a key intermediate, valued for its unique electronic and structural properties.
The presence of the pyridine core, a ubiquitous scaffold in pharmaceuticals, combined with a
flexible ether linkage and a reactive boronic acid moiety, makes this compound a highly sought-
after reagent for introducing functionalized pyridine rings into target molecules.[1][2]

This guide provides an in-depth technical overview of 5-(2-Methoxyethoxy)pyridine-3-
boronic acid, designed for researchers, chemists, and drug development professionals. We
will explore its molecular structure, outline a robust synthetic pathway, detail its principal
application in Suzuki-Miyaura cross-coupling reactions, and provide field-proven protocols for
its synthesis and use, underpinned by a discussion of its handling and stability.

Molecular Insignia: Properties and Structure

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a substituted pyridinylboronic acid. The core
structure features a pyridine ring functionalized at the 3-position with a boronic acid group [-
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B(OH)z] and at the 5-position with a 2-methoxyethoxy group [-OCH2CH20CHs3]. This
combination of a Lewis acidic boronic acid and a Lewis basic pyridine nitrogen, along with the
flexible ether side chain, dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Property Value Source
CAS Number 1015229-31-8 [3]
Molecular Formula CsH12BNO4 [3]
Molecular Weight 196.99 g/mol [4]

5-(2-methoxyethox ridin-3-
IUPAC Name (> ) y ey [3]
yl)boronic acid

Physical Form Solid [3]

Inert atmosphere, store in
Storage Temperature [3]
freezer, under -20°C

Synthesis and Mechanism

The synthesis of heteroaryl boronic acids is a well-established field, yet the specific preparation
of 5-(2-Methoxyethoxy)pyridine-3-boronic acid requires a carefully controlled sequence. A
common and effective strategy involves a halogen-lithium exchange from a suitable brominated
precursor, followed by electrophilic trapping with a borate ester.[5][6] This approach is favored
because the lithium-halogen exchange is typically very fast, even at low temperatures,
minimizing side reactions.

The logical precursor for this synthesis is 3-bromo-5-(2-methoxyethoxy)pyridine (CAS No.
181585-07-9).[7][8] The synthesis proceeds via the following workflow:
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Caption: Synthetic workflow for 5-(2-Methoxyethoxy)pyridine-3-boronic acid.
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Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the bromopyridine precursor.

e Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert
atmosphere (Nitrogen or Argon), add 3-bromo-5-(2-methoxyethoxy)pyridine (1.0 eq) and
anhydrous tetrahydrofuran (THF, ~0.2 M).

e Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

o Causality: This low temperature is critical to prevent side reactions, such as the reaction of
the highly basic organolithium intermediate with the solvent or other electrophilic sites on
the starting material.

e Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise to
the stirred solution, maintaining the temperature at -78°C. Stir for 30-60 minutes.

o Causality: n-BuLi is a strong base and nucleophile that rapidly exchanges with the
bromine atom on the electron-deficient pyridine ring to form the desired organolithium
species.[6]

o Borylation: To the reaction mixture, add triisopropyl borate (B(O-iPr)s, ~1.2 eq) dropwise,
again ensuring the temperature remains at -78°C.

o Causality: The highly nucleophilic carbon of the lithiated pyridine attacks the electrophilic
boron atom of the borate ester. Triisopropyl borate is used due to its steric bulk, which
helps prevent the formation of over-alkynated borate species.[9]

o Warm-up and Quench: After the addition is complete, allow the reaction to slowly warm to
room temperature over several hours or overnight.

o Hydrolysis: Carefully quench the reaction by pouring it into a stirred solution of aqueous
hydrochloric acid (e.g., 1N HCI). Stir vigorously for 30 minutes.

o Causality: The acidic workup hydrolyzes the boronate ester intermediate to the final
boronic acid.
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 Purification: Adjust the pH of the aqueous phase to ~7 using a base (e.g., NaOH solution).
The product may precipitate out of the solution.[9] If it does, it can be collected by filtration.
Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the
combined organic layers with brine, dry over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure to yield the crude product, which can be further purified
by recrystallization or chromatography.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of 5-(2-Methoxyethoxy)pyridine-3-boronic acid is in the
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This reaction forms a carbon-
carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate, a
transformation that is a cornerstone of pharmaceutical synthesis.[11][12] The ability to
construct complex biaryl systems under relatively mild conditions with high functional group
tolerance makes this reaction exceptionally powerful.[13][14]

The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0)
species.

Biaryl Product (Ar-Ar’)

Pd(O)L2
(Active Catalyst)

Boronic Acid (Ar'-B(OH)z2)

+ Base Aryl Halide (Ar-X)

Oxidative
Addition

. _ Ar-Pd(I1)-X(L2) Reductive
Boronate [Ar-B(OH)s] (Oxidative Adduct) Elimination
\\\
\\
\ .
S Transmetalation

Ar-Pd(11)-Ar'(L2)
(Transmetalation Complex)
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling 5-(2-Methoxyethoxy)pyridine-3-
boronic acid with an aryl bromide.

» Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), 5-(2-
Methoxyethoxy)pyridine-3-boronic acid (1.2-1.5 eq), a palladium catalyst (e.g.,
Pd(dppf)Clz, 1-5 mol%), and a base (e.g., K2COs or Cs2COs3, 2-3 eq).

o Causality: The boronic acid is used in slight excess to ensure complete consumption of the
often more expensive aryl halide. The base is essential for activating the boronic acid by
forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14]
The choice of catalyst and ligand (like dppf) is crucial for stabilizing the palladium species
and promoting the reaction.

e Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent
(e.g., dioxane, DME, or toluene) and water.

o Causality: The agueous phase is often necessary to dissolve the inorganic base and
facilitate the formation of the active boronate species.

e Degassing: Seal the vessel and degas the reaction mixture by bubbling an inert gas (Argon
or Nitrogen) through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.

o Causality: This step is critical to remove dissolved oxygen, which can oxidize and
deactivate the Pd(0) catalyst.

e Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and
monitor the reaction progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate).
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 Purification: Wash the combined organic layers with water and brine, dry over anhydrous
NazS0s, filter, and concentrate. Purify the crude product using flash column chromatography
on silica gel to obtain the desired biaryl compound.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the quality and reactivity of boronic acids.
[15]

« Stability: Boronic acids can undergo decomposition through several pathways.
Protodeboronation, the cleavage of the C-B bond, can occur in the presence of moisture.[16]
In the solid state, boronic acids can undergo dehydration to form cyclic trimers known as
boroxines. While this is often reversible, it complicates accurate weighing and stoichiometry.
[16]

o Storage: 5-(2-Methoxyethoxy)pyridine-3-boronic acid should be stored in a tightly sealed
container under an inert atmosphere (Nitrogen or Argon).[17] To maximize shelf life and
prevent degradation, it is recommended to store the compound in a freezer at temperatures
of -20°C or below.[3] Avoid exposure to excessive heat, light, and moisture.[15]

» Handling: Always handle boronic acids in a well-ventilated area or fume hood. Wear
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat.[17] Avoid creating dust when handling the solid material.[17]

Analytical Characterization

While actual spectra are instrument-dependent, the following provides an expected profile for
successful synthesis and purification.

e 1H NMR: The proton NMR spectrum should show distinct signals for the pyridine ring
protons, the two methylene groups of the ethoxy chain, and the methoxy group protons. The
boronic acid protons (-OH) may appear as a broad singlet, which is often exchangeable with
D20.

e 13C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic
carbons of the pyridine ring and the aliphatic carbons of the methoxyethoxy side chain.
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e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be
expected to show a prominent ion corresponding to the protonated molecule [M+H]*.

« Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, broad absorption band
in the 3200-3600 cm~1* region, characteristic of the O-H stretching of the boronic acid group.
Bands corresponding to C-H, C=N, C=C, and C-O stretching will also be present.

Conclusion

5-(2-Methoxyethoxy)pyridine-3-boronic acid stands out as a valuable and versatile building
block for organic synthesis. Its utility is firmly rooted in its capacity to participate in robust and
reliable palladium-catalyzed cross-coupling reactions, providing a direct route to complex,
pharmaceutically relevant pyridine-containing molecules.[12][18] Understanding its synthesis,
reactivity, and proper handling is essential for any researcher aiming to leverage its potential in
drug discovery, agrochemicals, and materials science. This guide provides the foundational
knowledge and practical protocols to effectively incorporate this powerful reagent into the
modern synthetic chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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